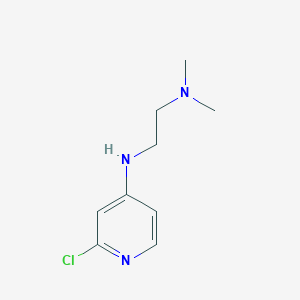

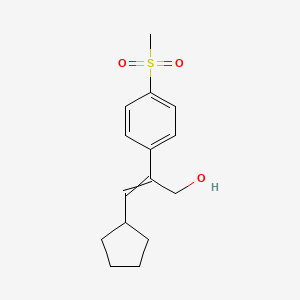

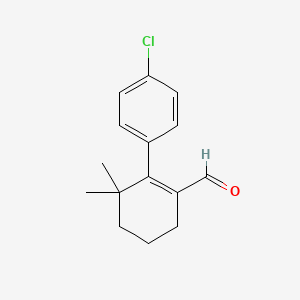

![molecular formula C55H89ClN2O4 B13865032 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate CAS No. 84109-11-5](/img/structure/B13865032.png)

1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DiIC16(3) perchlorate, also known as 1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate, is a lipophilic carbocyanine dye. It is primarily used for optical recordings of membrane voltage and studies of membrane fluidity. This compound is highly fluorescent and photostable when incorporated into membranes, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DiIC16(3) perchlorate involves the reaction of 1-hexadecyl-2,3,3-trimethylindolenine with 3-bromo-1-propene to form an intermediate. This intermediate is then reacted with perchloric acid to yield DiIC16(3) perchlorate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of DiIC16(3) perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The production is carried out in controlled environments to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

DiIC16(3) perchlorate primarily undergoes photophysical reactions due to its fluorescent properties. It is weakly fluorescent in water but highly fluorescent in lipid environments. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The common reagents used with DiIC16(3) perchlorate include organic solvents like dimethyl sulfoxide (DMSO) and perchloric acid. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure optimal fluorescence properties .

Major Products Formed

The major product formed from the synthesis of DiIC16(3) perchlorate is the highly fluorescent dye itself. There are no significant by-products formed under controlled reaction conditions .

Scientific Research Applications

DiIC16(3) perchlorate is widely used in various scientific research fields due to its unique fluorescent properties:

Chemistry: It is used as a fluorescent probe for studying membrane fluidity and dynamics.

Biology: The compound is employed in cell membrane labeling and tracking studies.

Medicine: It is used in imaging techniques to study cellular processes and diagnose diseases.

Industry: DiIC16(3) perchlorate is used in the development of fluorescent sensors and imaging devices .

Mechanism of Action

DiIC16(3) perchlorate exerts its effects through its incorporation into lipid membranes. Once incorporated, it diffuses laterally within the plasma membrane, allowing for the visualization of membrane dynamics. The compound has an extremely high extinction coefficient and short excited-state lifetimes, which contribute to its high fluorescence and photostability .

Comparison with Similar Compounds

DiIC16(3) perchlorate is part of a family of lipophilic carbocyanine dyes, including:

DiIC12(3) perchlorate: A shorter-chain analog with similar fluorescent properties but different membrane incorporation characteristics.

DiIC18(3) perchlorate: A longer-chain analog that may incorporate into membranes less easily than DiIC16(3) perchlorate.

FAST DiI: A derivative with cis double bonds in its tails, affecting its distribution in membrane domains

DiIC16(3) perchlorate is unique due to its optimal chain length, which allows for efficient incorporation into membranes and high fluorescence intensity.

Properties

CAS No. |

84109-11-5 |

|---|---|

Molecular Formula |

C55H89ClN2O4 |

Molecular Weight |

877.8 g/mol |

IUPAC Name |

1-hexadecyl-2-[3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate |

InChI |

InChI=1S/C55H89N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

HBTWOEFPWHHORE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

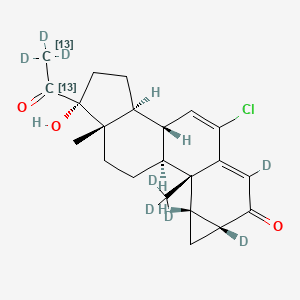

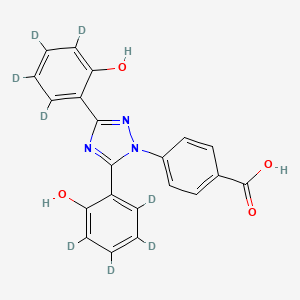

![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)

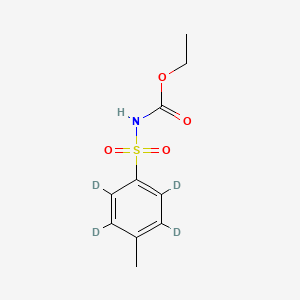

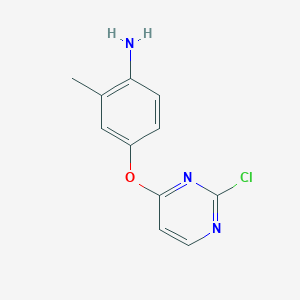

![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)

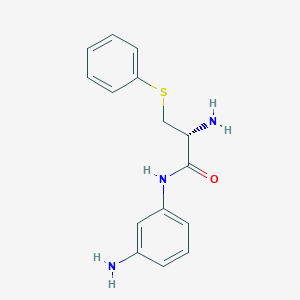

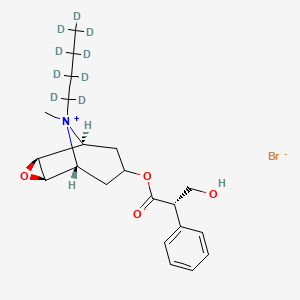

![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)

![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)